molecular formula C17H19N3O3 B2630081 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034582-67-5

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2630081
CAS No.: 2034582-67-5
M. Wt: 313.357
InChI Key: UMVKTFXYQSBKBZ-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, a pyrrolidine ring, and a tolyloxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenating agent to introduce the oxy group.

    Formation of Pyrrolidin-1-yl Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

    Coupling Reaction: The pyrazin-2-yloxy and pyrrolidin-1-yl intermediates are coupled under specific conditions, often using a base and a coupling agent.

    Introduction of Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-3-2-4-14(9-13)22-12-17(21)20-8-5-15(11-20)23-16-10-18-6-7-19-16/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVKTFXYQSBKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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